

# preparation of 3-Bromo-5-methylphenol from m-cresol

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## Compound of Interest

Compound Name: 3-Bromo-5-methylphenol

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An In-Depth Technical Guide to the Preparation of **3-Bromo-5-methylphenol** from m-Cresol

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive overview of the synthesis of **3-bromo-5-methylphenol**, a valuable intermediate in the pharmaceutical and fine chemical industries.<sup>[1]</sup><sup>[2]</sup> The synthesis is achieved through the electrophilic aromatic substitution of m-cresol. This document delineates the underlying chemical principles, offers a detailed experimental protocol, and addresses critical safety and handling considerations. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, providing actionable insights grounded in established chemical literature.

## Introduction: Strategic Importance of 3-Bromo-5-methylphenol

**3-Bromo-5-methylphenol** is a disubstituted phenol derivative with the chemical formula  $C_7H_7BrO$ .<sup>[1]</sup><sup>[3]</sup> Its structural features make it a versatile building block in organic synthesis. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the phenolic hydroxyl group can be readily converted into ethers or esters, or participate in other nucleophilic reactions. These attributes make **3-bromo-5-methylphenol** a key precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty chemicals.<sup>[1]</sup><sup>[2]</sup>

# Mechanistic Insights: The Electrophilic Bromination of m-Cresol

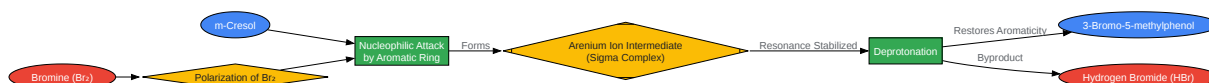
The synthesis of **3-bromo-5-methylphenol** from m-cresol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH<sub>3</sub>) groups of m-cresol are both activating and ortho-, para-directing.[4][5] However, the hydroxyl group is a much stronger activating group than the methyl group.[4] This dictates the regioselectivity of the bromination.

The lone pairs on the oxygen atom of the hydroxyl group delocalize into the benzene ring, increasing the electron density at the ortho and para positions relative to the hydroxyl group.[5][6] In m-cresol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The methyl group is at C3. The positions ortho to the methyl group are C2 and C4, and the para position is C6. Therefore, both groups direct incoming electrophiles to the same positions.

The increased electron density makes the aromatic ring nucleophilic enough to attack a polarized bromine molecule, which acts as the electrophile.[4] In non-polar solvents, the reaction can be controlled to favor mono-bromination.[5] In polar solvents like water, the high reactivity of the phenol can lead to multiple substitutions, often resulting in the formation of 2,4,6-tribromophenol from phenol itself.[4][6]

The bromination of m-cresol is expected to yield a mixture of isomers. The major product, **3-bromo-5-methylphenol**, arises from bromination at the C5 position (meta to the methyl group and ortho to the hydroxyl group). Other possible isomers include bromination at the other activated positions. The careful control of reaction conditions is crucial to maximize the yield of the desired product.

## Reaction Mechanism Workflow



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Caption: Workflow of the electrophilic bromination of m-cresol.

## Experimental Protocol: Synthesis of 3-Bromo-5-methylphenol

This protocol is designed for the controlled mono-bromination of m-cresol.

### Materials and Reagents

| Reagent/Material         | Formula   | Molar Mass (g/mol) | Purity    | Supplier          |
|--------------------------|---|--------------------|-----------|-------------------|
| m-Cresol                 | C <sub>7</sub> H <sub>8</sub> O                 | 108.14             | ≥99%      | Sigma-Aldrich     |
| Bromine                  | Br <sub>2</sub>                                 | 159.81             | ≥99.5%    | Sigma-Aldrich     |
| Dichloromethane (DCM)    | CH <sub>2</sub> Cl <sub>2</sub>                 | 84.93              | ACS grade | Fisher Scientific |
| Sodium Bicarbonate       | NaHCO <sub>3</sub>                              | 84.01              | ACS grade | VWR               |
| Sodium Thiosulfate       | Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub>   | 158.11             | ACS grade | VWR               |
| Anhydrous Sodium Sulfate | Na <sub>2</sub> SO <sub>4</sub>                 | 142.04             | ACS grade | Fisher Scientific |
| Diethyl Ether            | (C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O | 74.12              | ACS grade | Fisher Scientific |
| Hexanes                  | C <sub>6</sub> H <sub>14</sub>                  | -                  | ACS grade | Fisher Scientific |

### Equipment

- Three-necked round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath

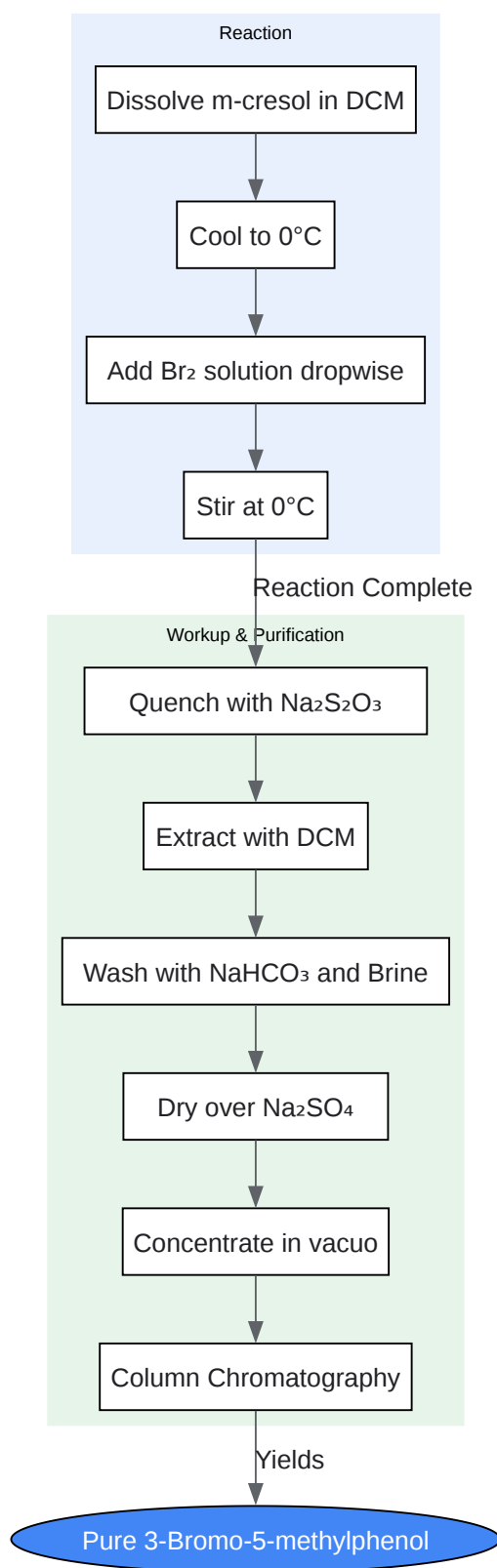
- Condenser
- Separatory funnel (500 mL)
- Rotary evaporator
- Glassware for extraction and filtration
- Fume hood

## Step-by-Step Procedure

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve m-cresol (10.81 g, 0.1 mol) in 100 mL of dichloromethane (DCM).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Preparation of Bromine Solution:** In the dropping funnel, prepare a solution of bromine (15.98 g, 0.1 mol) in 20 mL of DCM.
- **Addition of Bromine:** Add the bromine solution dropwise to the stirred m-cresol solution over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to prevent over-bromination and control the temperature.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Slowly add a saturated aqueous solution of sodium thiosulfate to the reaction mixture to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford **3-bromo-5-methylphenol** as a solid.

## Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis.

## Product Characterization

The identity and purity of the synthesized **3-bromo-5-methylphenol** should be confirmed by standard analytical techniques.

| Property          | Value  |
|-------------------|--|
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> BrO[1]   |
| Molecular Weight  | 187.03 g/mol [7]   |
| Appearance        | Colorless crystalline solid[1]   |
| Melting Point     | 48-51 °C[1]  |
| Boiling Point     | 335-337 °C[1]  |
| Solubility        | Soluble in alcohol, ether, and chlorinated solvents; slightly soluble in water.[1] |

### Spectroscopic Data:

- <sup>1</sup>H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the methyl protons. The integration and coupling patterns will confirm the substitution pattern.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show the expected number of signals for the seven carbon atoms in the molecule.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and the characteristic isotopic pattern for a bromine-containing compound.
- IR Spectroscopy: The infrared spectrum will show a broad absorption band for the phenolic -OH group and characteristic peaks for the aromatic C-H and C-C bonds.

## Safety and Handling

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.[8][9]

- m-Cresol: Corrosive and toxic. Avoid contact with skin and eyes.
- Bromine: Highly corrosive, toxic, and a strong oxidizing agent.<sup>[8]</sup> It can cause severe burns upon contact with skin and is fatal if inhaled.<sup>[9]</sup> Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.<sup>[8][10][11]</sup> An emergency shower and eyewash station should be readily accessible.
- Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.
- Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Brominated organic waste should be collected in a designated container.

## Emergency Procedures

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.<sup>[8][10]</sup>
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.<sup>[8][10]</sup>
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.<sup>[8][10]</sup>
- Spills: Small spills of bromine can be neutralized with a sodium thiosulfate solution. Evacuate the area in case of a large spill and follow emergency procedures.

## Conclusion

The synthesis of **3-bromo-5-methylphenol** from m-cresol is a well-established electrophilic aromatic substitution reaction. By carefully controlling the reaction conditions, particularly temperature and the rate of bromine addition, the desired mono-brominated product can be obtained in good yield. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved in this synthesis. The resulting product is a versatile intermediate for further chemical transformations, making this a valuable procedure for synthetic chemists.



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